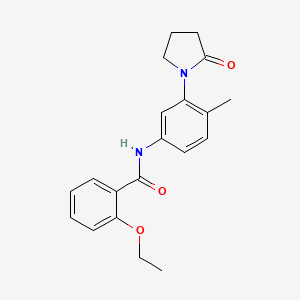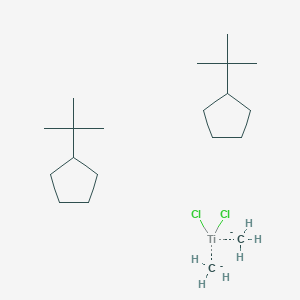
Tert-Butylcyclopentan;Carbanid;Dichlortitan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butylcyclopentane;carbanide;dichlorotitanium is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a titanium-based catalyst that has been widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Wirkmechanismus
The mechanism of action of tert-butylcyclopentane;carbanide;dichlorotitanium involves the coordination of the titanium center to the substrate, followed by the activation of the substrate through the formation of a reactive intermediate. The reactive intermediate then undergoes a series of transformations, resulting in the formation of the desired product. The exact mechanism of action of tert-butylcyclopentane;carbanide;dichlorotitanium can vary depending on the specific reaction being catalyzed.
Biochemical and Physiological Effects
Tert-butylcyclopentane;carbanide;dichlorotitanium has not been extensively studied for its biochemical and physiological effects. However, it is known that titanium-based compounds can have toxic effects on living organisms, particularly in high concentrations. Therefore, caution should be exercised when working with tert-butylcyclopentane;carbanide;dichlorotitanium in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-butylcyclopentane;carbanide;dichlorotitanium as a catalyst has several advantages in the laboratory. It is a relatively inexpensive and easy-to-use catalyst that can be employed in a wide range of reactions. However, it is important to note that the use of tert-butylcyclopentane;carbanide;dichlorotitanium as a catalyst can also have limitations. For example, it may not be effective in certain reactions, and it may require specific reaction conditions to achieve optimal results.
Zukünftige Richtungen
There are several future directions for the study of tert-butylcyclopentane;carbanide;dichlorotitanium. One area of interest is the development of new synthetic routes using this catalyst. Another area of interest is the optimization of reaction conditions to improve the efficiency and selectivity of the reaction. Additionally, the study of the biochemical and physiological effects of tert-butylcyclopentane;carbanide;dichlorotitanium could provide important insights into its potential toxicity and environmental impact. Overall, the study of tert-butylcyclopentane;carbanide;dichlorotitanium has important implications for the development of new synthetic methods and the advancement of organic chemistry as a whole.
Synthesemethoden
The synthesis of tert-butylcyclopentane;carbanide;dichlorotitanium involves the reaction of tert-butylcyclopentadiene with titanium tetrachloride and a reducing agent such as lithium aluminum hydride. The reaction yields a complex mixture of products, which can be separated and purified to obtain the desired compound. The synthesis of tert-butylcyclopentane;carbanide;dichlorotitanium is a relatively simple and straightforward process, making it a popular choice for organic chemists.
Wissenschaftliche Forschungsanwendungen
Synthese von hochfunktionalisierten Bicyclopentanen
“Tert-Butylcyclopentan;Carbanid;Dichlortitan” wird zur Synthese von hochfunktionalisierten 1-Halo-3-substituierten Bicyclopentanen verwendet . Diese Verbindungen sind wichtige Bioisostere von 1,4-disubstituierten Arenen, tert-Butyl- und Acetylengruppen, die physikalisch-chemische Vorteile für Arzneikandidaten bieten können .
Arzneimittelentwicklung
Die Verbindung wird bei der Entwicklung von Medikamenten eingesetzt, insbesondere als neuartiger HDAC-Inhibitor mit epigenetischen Wirkungen . Sie zielt auf die Thromboseprävention ab und soll dies ohne erhöhtes Blutungsrisiko erreichen, eine wesentliche Einschränkung der derzeit zugelassenen Antithrombotika .
Thromboseprävention
Eine der Hauptanwendungen von CS-0111524 ist die Prävention von Thrombosen . Thrombose, die Bildung von Blutgerinnseln, ist eine schwerwiegende Komplikation vieler Herz-Kreislauf-Erkrankungen. CS-0111524 zielt darauf ab, Thrombosen zu verhindern, ohne das erhöhte Blutungsrisiko, das mit derzeit verfügbaren Antithrombotika verbunden ist .
Epigenetische Wirkungen
CS-0111524 ist ein Histon-Deacetylase-Inhibitor (HDACi) mit epigenetischen Eigenschaften . Epigenetische Veränderungen sind Modifikationen, die die Genexpression verändern, ohne die DNA-Sequenz zu verändern. HDAC-Inhibitoren wie CS-0111524 können diese Veränderungen regulieren, was Auswirkungen auf verschiedene Krankheiten hat, darunter Krebs und neurologische Erkrankungen .
Stammzellforschung
Marines Kollagen, ein Bestandteil von “this compound”, hat potenzielle Anwendungen in der Stammzellforschung . Es wurde für die Knorpel-, Knochen-, periodontalen und Hornhautregeneration eingesetzt .
Tissue Engineering und regenerative Medizin
Marines Kollagen wird auch im Tissue Engineering und der regenerativen Medizin eingesetzt . Es wurde zur Entwicklung innovativer Biomaterialien eingesetzt, da es umweltfreundlich ist, keine zoonotischen Krankheitsübertragungen aufweist, biokompatibel, bioaktiv und kostengünstig in der Herstellung ist .
Optische Nichtlinearitäten
“this compound” wurde auf sein starkes Zusammenspiel zwischen nichtlinearen optischen (NLO) Antworten dritter und fünfter Ordnung untersucht . Dies hat potenzielle Anwendungen im Bereich der Photonik und Optoelektronik .
Eigenschaften
IUPAC Name |
tert-butylcyclopentane;carbanide;dichlorotitanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H18.2CH3.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;;;/h2*8H,4-7H2,1-3H3;2*1H3;2*1H;/q;;2*-1;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOHZKXXZFSPPK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC(C)(C)C1CCCC1.CC(C)(C)C1CCCC1.Cl[Ti]Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42Cl2Ti-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2424714.png)
![N-[4-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B2424716.png)
![(4-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2424717.png)
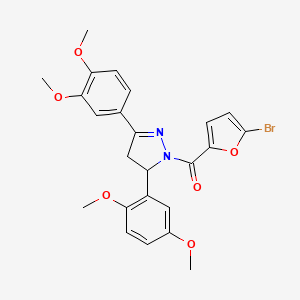
![1-Methyl-3-(1-methyl-2-oxopropyl)-7,8-diphenyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2424721.png)
![Tert-butyl N-[2-methoxy-5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]carbamate](/img/structure/B2424722.png)

![N-(2-chlorophenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2424726.png)
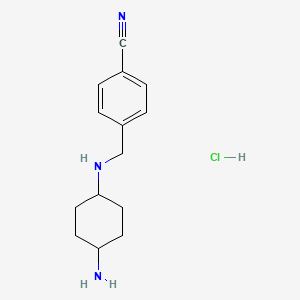
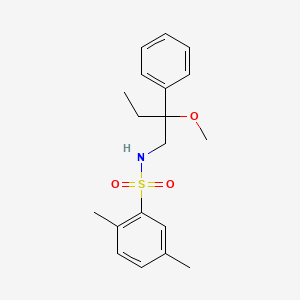
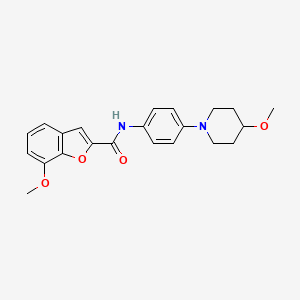

![N-(2,4-dimethoxyphenyl)-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2424736.png)
